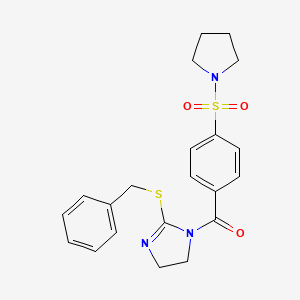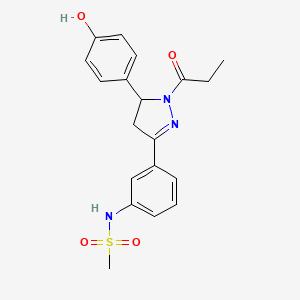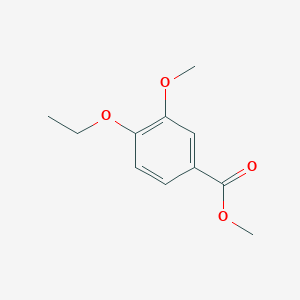![molecular formula C13H15F3N2O3 B3015714 N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid CAS No. 2490420-60-3](/img/structure/B3015714.png)
N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid is a compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include an azetidine ring and a trifluoroacetate group. The azetidine ring is a four-membered heterocycle that imparts unique reactivity due to its ring strain . The trifluoroacetate group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by acylation to introduce the phenylacetamide moiety . The trifluoroacetate group can be introduced through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
化学反応の分析
Types of Reactions
N-[4-(Azetidin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-[4-(Azetidin-3-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and polymers due to its unique structural features.
作用機序
The mechanism of action of N-[4-(Azetidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetate group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Azetidine-2-one: Another azetidine derivative with similar ring strain but different functional groups.
Phenylacetamide: Lacks the azetidine ring but shares the phenylacetamide moiety.
Trifluoroacetic acid derivatives: Compounds with the trifluoroacetate group but different core structures.
Uniqueness
N-[4-(Azetidin-3-yl)phenyl]acetamide is unique due to the combination of the azetidine ring and the trifluoroacetate group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[4-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMNFLPDMIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)
![3-(4-bromo-3-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B3015634.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)


![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)
![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)



![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-methylpropanamide](/img/structure/B3015654.png)
